Sodium hypophosphite monohydrate

Electroless Nickel Plating Surface Engineering Corrosion Protection

Electroless nickel platers face inconsistent deposit quality with alternative reducing agents. Sodium hypophosphite monohydrate (CAS 123333-67-5) is the definitive reducing agent for autocatalytic Ni-P deposition, enabling tunable P co-deposition (2-19 at%). • Delivers fully adhered, amorphous Ni-P coatings on metals, plastics & ceramics • Achieves 10-14 µm/hr deposition in Ni-Fe-P baths with crack-free deposits • Available ≥99% purity; stocked globally for reliable supply

Molecular Formula H4NaO3P
Molecular Weight 105.994 g/mol
CAS No. 123333-67-5
Cat. No. B054019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hypophosphite monohydrate
CAS123333-67-5
Molecular FormulaH4NaO3P
Molecular Weight105.994 g/mol
Structural Identifiers
SMILESO.OP[O-].[Na+]
InChIInChI=1S/Na.H2O2P.H2O/c;1-3-2;/h;1,3H;1H2/q+1;-1;
InChIKeyGMSPQBCYUHZCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hypophosphite Monohydrate (CAS 123333-67-5) Procurement Baseline: Class Profile and Selection Context


Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O, CAS 123333-67-5, also referenced as CAS 10039-56-2 for the monohydrate form) is the sodium salt of hypophosphorous acid, encountered as a white crystalline solid with strong reducing properties [1]. It is widely employed as the reducing agent of choice in electroless nickel (EN) plating, where it facilitates autocatalytic deposition of nickel-phosphorus alloy coatings without external electrical current [2]. Additional applications include use as a phosphorus source in organophosphorus synthesis, a radical precursor, and a diazonium salt reducing agent [3]. Its stability at room temperature, high aqueous solubility (1000 g/L at 20°C), and commercial availability across multiple purity grades make it a foundational industrial and research reagent .

Why Sodium Hypophosphite Monohydrate Cannot Be Freely Substituted with Other Hypophosphite Salts or Reducing Agents


Generic substitution of sodium hypophosphite monohydrate with other hypophosphite salts (e.g., calcium, potassium, aluminum) or alternative reducing agents (e.g., hydrazine, borohydride, formaldehyde) fails due to fundamental differences in solubility, reducing power, metal cation interference, and resultant deposit properties [1]. Calcium hypophosphite, for instance, exhibits significantly lower aqueous solubility, limiting its utility in high-concentration plating bath formulations [2]. Alternative reducing agents such as hydrazine produce deposits with inferior coverage, lower thickness, and reduced corrosion resistance compared to sodium hypophosphite-derived Ni-P coatings [3]. The specific Na⁺ counterion avoids the introduction of multivalent cations (Ca²⁺, Mg²⁺, Al³⁺) that can alter bath stability, precipitation behavior, or final alloy composition [1]. Furthermore, the controlled phosphorus co-deposition (typically 2–19 at%) inherent to sodium hypophosphite systems enables tunable coating properties—hardness, wear resistance, and corrosion protection—that are not readily achievable with borohydride- or hydrazine-based electroless systems [4]. The evidence below quantifies these differential performance characteristics.

Sodium Hypophosphite Monohydrate: Quantitative Differentiation Evidence for Scientific and Industrial Procurement


Superior Coating Quality and Adhesion: Sodium Hypophosphite vs. Hydrazine in Electroless Nickel Plating

In a direct head-to-head comparative study of electroless nickel plating on copper substrates, acidic plating using sodium hypophosphite as the reducing agent produced a coating that was thicker and fully adhered to the substrate, whereas alkaline plating with hydrazine as the reductant resulted in a loose, thin coating with poor coverage quality [1]. The sodium hypophosphite-derived deposit contained nickel-phosphorus alloy with poor crystallinity (amorphous structure), which is associated with enhanced corrosion resistance.

Electroless Nickel Plating Surface Engineering Corrosion Protection

High Deposition Rate with Crack-Free Ni-Fe-P Coatings: Sodium Hypophosphite vs. Alternative Reductants

In electroless Ni-Fe-P alloy plating from basic baths, sodium hypophosphite as the reducing agent rendered deposits with almost no cracks and enabled a high deposition rate of approximately 10–14 µm/hr [1]. The resulting electroless deposits contained 2–5 at% Fe and 13–19 at% P, as determined by energy-dispersive X-ray spectroscopy (EDX).

Electroless Plating Alloy Deposition Coating Integrity

Superior Aqueous Solubility vs. Calcium Hypophosphite: Enabling Higher Plating Bath Concentrations

Sodium hypophosphite exhibits significantly higher aqueous solubility compared to calcium hypophosphite [Ca(H₂PO₂)₂] [1]. At 20°C, sodium hypophosphite monohydrate dissolves at 1000 g/L in water, and its solubility further increases with temperature . In contrast, calcium hypophosphite has lower water solubility, which constrains its use in applications requiring high reducing agent concentrations.

Solubility Plating Bath Formulation Hypophosphite Salt Selection

Enhanced Safety and Handling Profile vs. Formaldehyde in Organic Reduction Applications

Sodium hypophosphite has been highlighted by researchers for its advantages over formaldehyde as a reducing agent, specifically citing its mild pH, ready availability, and enhanced safety profile [1]. Its low acute toxicity (oral LD50 >1440 mg/kg in rats) and Generally Recognized As Safe (GRAS) status for food additive applications further distinguish it from more hazardous reducing agents [1]. It is also characterized as a 'non-hazardous substance' for both people and the environment.

Green Chemistry Organic Synthesis Reducing Agent Safety

Phosphorus Content and Deposition Rate Control via Sodium Hypophosphite Concentration

The phosphorus content of electroless nickel deposits—which directly determines coating hardness, wear resistance, and corrosion performance—can be controlled by adjusting sodium hypophosphite concentration in the plating bath [1]. Higher sodium hypophosphite concentrations yield deposits with >8 wt% P (high corrosion resistance), while lower concentrations produce <5 wt% P deposits (better wear resistance) [1]. This tunability is a defining feature of sodium hypophosphite-based EN systems.

Electroless Nickel-Phosphorus Plating Coating Property Control Process Optimization

Multiple Commercial Purity Grades for Application-Specific Procurement

Sodium hypophosphite monohydrate is commercially available across a spectrum of purity grades, enabling cost-optimized procurement based on application requirements. Analytical/reagent grades are specified at ≥99% to 99–103% assay (by titration) with chloride ≤200 ppm and arsenic ≤2 ppm [1][2]. Higher purity options include 99.9% (3N), 99.99% (4N), and 99.999% (5N) grades for demanding research applications [3]. Technical grade is typically 98–99% purity [4]. This contrasts with many alternative hypophosphite salts which are not routinely available in certified high-purity or analytical-grade formats.

Purity Specification Analytical Grade Technical Grade Procurement

Sodium Hypophosphite Monohydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Electroless Nickel-Phosphorus Plating on Complex Substrates Requiring Uniform, Corrosion-Resistant Coatings

Sodium hypophosphite monohydrate is the reducing agent of choice for electroless nickel plating on complex geometries (including plastics, ceramics, and metals) where uniform coating thickness and strong adhesion are required. Comparative studies demonstrate that sodium hypophosphite produces thicker, fully adhered Ni-P coatings with amorphous structure, in contrast to hydrazine-based systems that yield loose, thin deposits with poor coverage [1]. The ability to tune phosphorus content (from <5 wt% to >8 wt%) by adjusting sodium hypophosphite concentration enables tailoring of final coating properties—high-P for maximum corrosion resistance, low-P for enhanced wear resistance [2].

High-Throughput Electroless Ni-Fe-P Alloy Deposition for Wear and Corrosion Protection

In basic electroless Ni-Fe-P plating systems, sodium hypophosphite enables deposition rates of approximately 10–14 µm/hr while producing crack-free deposits containing 2–5 at% Fe and 13–19 at% P [1]. This combination of high deposition rate and coating integrity is essential for industrial-scale production of wear- and corrosion-resistant alloy coatings for automotive, aerospace, and electronics packaging applications.

Green Organic Synthesis: Diazonium Salt Reduction and Transfer Hydrogenation

Sodium hypophosphite monohydrate serves as a versatile reducing agent in organic synthesis, including the reduction of diazonium salts, as a hydrogen donor in transfer hydrogenation reactions, and as a catalyst in esterification reactions [1]. Its mild pH, low acute toxicity (oral LD50 >1440 mg/kg in rat), and GRAS status offer significant safety and handling advantages over traditional reducing agents such as formaldehyde [2]. These attributes support its use in pharmaceutical intermediate synthesis and green chemistry workflows.

High-Purity Research Applications: Nanoparticle Synthesis and Analytical Chemistry

For research applications requiring controlled purity, sodium hypophosphite monohydrate is available in analytical grade (≥99% to 99–103% assay) with specified impurity limits (chloride ≤200 ppm, arsenic ≤2 ppm) [1] and in ultra-high-purity grades up to 99.999% (5N) [2]. These grades support applications such as microwave-assisted synthesis of nickel nanoparticles from nickel acetate tetrahydrate, where impurity levels could otherwise influence nucleation and particle size distribution [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium hypophosphite monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.